molecular formula C15H10BrNO B12951425 5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole

5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole

Cat. No.: B12951425
M. Wt: 300.15 g/mol
InChI Key: AKYQAXKUNQGBCG-UHFFFAOYSA-N
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Description

4-bromo-5-(4-phenylphenyl)oxazole , is an organic compound. Its molecular formula is C16H10BrNO, and it consists of an oxazole ring fused to a biphenyl moiety. Biphenyl (C12H10) itself is an aromatic hydrocarbon with two connected phenyl rings .

Preparation Methods

Synthetic Routes:: The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-bromooxazole involves several steps. One common approach is via bromination of biphenyl followed by cyclization with an oxazole precursor. The detailed synthetic route would require specific reagents and conditions, which can vary based on the literature or industrial processes.

Industrial Production:: While there isn’t a widely recognized industrial method for producing this specific compound, researchers and pharmaceutical companies may develop custom synthetic routes for its preparation.

Chemical Reactions Analysis

Reactions:: 5-([1,1’-Biphenyl]-4-yl)-2-bromooxazole can undergo various reactions, including:

    Substitution: Substituents can be introduced at different positions on the biphenyl ring.

    Cyclization: Formation of the oxazole ring from the precursor.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

    Cyclization: Acidic conditions (e.g., Lewis acids).

Major Products:: The major product is 5-([1,1’-Biphenyl]-4-yl)-2-bromooxazole itself.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-2-bromooxazole finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing new drugs due to its structural features.

    Materials Science: Its biphenyl and oxazole moieties make it interesting for developing functional materials.

    Biological Studies: Researchers explore its interactions with biological targets.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with biphenyl and oxazole motifs are studied for their diverse properties. Examples include biphenyl itself, other oxazoles, and related heterocycles.

Properties

Molecular Formula

C15H10BrNO

Molecular Weight

300.15 g/mol

IUPAC Name

2-bromo-5-(4-phenylphenyl)-1,3-oxazole

InChI

InChI=1S/C15H10BrNO/c16-15-17-10-14(18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H

InChI Key

AKYQAXKUNQGBCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)Br

Origin of Product

United States

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